(R)-Methyl 2-amino-3-cyclopentylpropanoate
Overview
Description
®-Methyl 2-amino-3-cyclopentylpropanoate is a chiral amino acid derivative with the molecular formula C9H17NO2. This compound is characterized by the presence of a cyclopentyl group attached to the alpha carbon of the amino acid backbone, making it a unique structure in the realm of amino acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-3-cyclopentylpropanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a protected glycine derivative with cyclopentyl bromide, followed by deprotection and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of high-pressure liquid chromatography (HPLC) is often employed to ensure the purity and enantiomeric excess of the final product .
Types of Reactions:
Oxidation: ®-Methyl 2-amino-3-cyclopentylpropanoate can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding ®-2-amino-3-cyclopentylpropanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: ®-2-amino-3-cyclopentylpropanol.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
®-Methyl 2-amino-3-cyclopentylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-cyclopentylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
- (S)-Methyl 2-amino-3-cyclopentylpropanoate
- ®-Methyl 2-amino-3-cyclohexylpropanoate
- ®-Methyl 2-amino-3-cyclobutylpropanoate
Comparison:
(S)-Methyl 2-amino-3-cyclopentylpropanoate: The enantiomer of the compound, differing in its stereochemistry, which can lead to different biological activities and properties.
®-Methyl 2-amino-3-cyclohexylpropanoate: Similar structure but with a cyclohexyl group, which may affect its binding affinity and reactivity.
®-Methyl 2-amino-3-cyclobutylpropanoate: Contains a cyclobutyl group, leading to different steric and electronic effects compared to the cyclopentyl derivative.
®-Methyl 2-amino-3-cyclopentylpropanoate stands out due to its unique cyclopentyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Biological Activity
(R)-Methyl 2-amino-3-cyclopentylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- CAS Number : 2514709-11-4
This compound exhibits its biological activity primarily through modulation of various biochemical pathways. The compound's structure allows it to interact with specific receptors and enzymes, influencing cellular signaling processes.
Target Receptors
- Amino Acid Transporters : The compound may act as a substrate or inhibitor, affecting the uptake of amino acids in various tissues.
- Neurotransmitter Receptors : Potential interactions with GABA and glutamate receptors suggest a role in modulating neurotransmission.
Biochemical Pathways
The compound has been implicated in several pathways:
- Neurotransmission : By influencing amino acid transport, it can affect synaptic transmission and plasticity.
- Metabolic Regulation : It may play a role in metabolic pathways involving amino acid metabolism.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Activity Type | Description |
---|---|
Antidepressant Effects | Preliminary studies suggest potential antidepressant-like effects in animal models. |
Neuroprotective Effects | May protect neuronal cells from oxidative stress and excitotoxicity. |
Analgesic Properties | Exhibits pain-relieving properties in preclinical studies, indicating potential for pain management. |
Case Studies and Research Findings
- Antidepressant Activity : A study evaluated the effects of this compound in rodent models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent .
- Neuroprotection : In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. This finding supports the hypothesis that it may have neuroprotective properties, particularly relevant in neurodegenerative diseases .
- Pain Management : Research involving pain models showed that administration of this compound resulted in reduced pain sensitivity. This suggests that the compound could be further explored for analgesic applications .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-cyclopentylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAFJDYKEFALQU-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654054 | |
Record name | Methyl 3-cyclopentyl-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212129-47-9 | |
Record name | Methyl 3-cyclopentyl-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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